4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluorophenyl)benzamide
Description
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluorophenyl)benzamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c1-24(2)14-18-5-3-8-21(22(18)29-24)28-15-16-9-11-17(12-10-16)23(27)26-20-7-4-6-19(25)13-20/h3-13H,14-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIPMIWKJMSOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluorophenyl)benzamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for benzofuran derivatives . This method allows for rapid and efficient synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study:
In a study published in Cancer Letters, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The compound also increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Preliminary research indicates that it may protect neuronal cells from oxidative stress-induced damage.
Case Study:
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound reduced reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest it has favorable absorption characteristics with moderate bioavailability.
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Widely distributed in tissues |
| Metabolism | Hepatic |
| Elimination Half-life | Approximately 6 hours |
Mechanism of Action
The mechanism of action of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share a similar core structure but contain sulfur instead of oxygen.
Indole derivatives: These compounds have a similar aromatic structure and exhibit diverse biological activities.
Uniqueness
What sets 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluorophenyl)benzamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluorophenyl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 415.49 g/mol. The structure features a benzamide moiety linked to a benzofuran derivative, which is known for its various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 415.49 g/mol |
| Molecular Formula | C26H25FN2O4 |
| LogP | 4.88 |
| Polar Surface Area | 50.85 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). The mechanism appears to involve the activation of caspases and modulation of p53 expression, leading to programmed cell death .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, potentially through inhibition of pro-inflammatory cytokines. This could position it as a candidate for treating inflammatory diseases .
The biological activity of the compound can be attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : Studies have demonstrated that the compound can activate the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability and promoting cytochrome c release .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G1 phase arrest in cancer cells, which is crucial for halting proliferation and enhancing the effectiveness of chemotherapeutic agents .
- Cytotoxicity : The compound exhibits dose-dependent cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vitro Studies : A study reported IC50 values of approximately 15 μM against MCF-7 cells, indicating significant cytotoxic activity. This was attributed to the compound's ability to activate apoptotic pathways .
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure have been explored to enhance biological activity. Substitutions on the aromatic rings were found to significantly influence potency against cancer cell lines, emphasizing the importance of electronic properties in drug design .
Q & A
Q. What are the critical parameters for synthesizing 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluorophenyl)benzamide with high yield and purity?
The synthesis requires multi-step optimization:
- Coupling reactions : Use coupling agents (e.g., EDC/HOBt) for amidation between the benzofuran-derived intermediate and the fluorophenyl moiety. Temperature control (0–25°C) and anhydrous conditions are critical to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity during the benzofuran-oxy-methylation step .
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, benzofuran methyl groups at δ 1.4–1.6 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydrobenzofuran moiety .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and detects fragmentation patterns consistent with the benzamide backbone .
- X-ray crystallography : Single-crystal analysis (if feasible) provides absolute stereochemical confirmation, particularly for the 2,3-dihydrobenzofuran ring .
Q. How can researchers assess the purity of this compound for biological assays?
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A retention time matching the synthetic standard and ≥95% peak area indicates acceptable purity .
- Elemental analysis : Compare experimental vs. theoretical C/H/N/F percentages to detect residual solvents or byproducts .
- Melting point : A sharp range (e.g., 180–182°C) confirms crystallinity and homogeneity .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized for scalable synthesis?
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can optimize the benzofuran-oxy-methylation step .
- Flow chemistry : Continuous-flow reactors improve reproducibility and heat transfer during exothermic steps (e.g., amidation), reducing decomposition risks .
Q. What computational strategies predict the compound’s bioactivity and binding modes?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The fluorophenyl group’s electrostatic potential and benzofuran’s lipophilicity are key descriptors .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the benzamide carbonyl’s susceptibility to nucleophilic attack .
Q. How can structural analogs elucidate structure-activity relationships (SAR)?
- Halogen substitution : Compare bioactivity of the 3-fluorophenyl group with chloro-, bromo-, or iodo-substituted analogs. For example, 3-chlorophenyl derivatives may exhibit enhanced binding due to increased hydrophobicity .
- Benzofuran modifications : Evaluate dihydro vs. fully aromatic benzofuran cores. The 2,2-dimethyl group in the dihydro form may reduce metabolic oxidation .
Q. How should researchers address contradictions in biological activity data?
- Purity validation : Re-test compounds with ≥99% HPLC purity to exclude false positives from impurities .
- Metabolic stability assays : Use liver microsomes to assess if the dihydrobenzofuran moiety undergoes CYP450-mediated degradation, which could explain inconsistent in vivo results .
Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?
- Inert atmosphere : Protect moisture-sensitive intermediates (e.g., acyl chlorides) with argon or nitrogen .
- Low-temperature quenching : Add reaction mixtures to ice-cold water to stabilize reactive species like free radicals or carbocations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
